2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20081397
InChI: InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)
SMILES:
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol

2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone

CAS No.:

Cat. No.: VC20081397

Molecular Formula: C16H14N2OS

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone -

Specification

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
IUPAC Name 2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)
Standard InChI Key WSQDOMDSOBOPNI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone (IUPAC name: 2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one) is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂OS and a molecular weight of 282.4 g/mol. Its structure combines a quinazolinone backbone—a bicyclic system comprising fused benzene and pyrimidine rings—with a sulfanyl-linked 2-phenylethyl group at position 2. The canonical SMILES representation, C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2, underscores the connectivity of the phenylethyl moiety via a sulfur atom to the quinazolinone core.

Spectroscopic and Computational Data

  • InChI Key: WSQDOMDSOBOPNI-UHFFFAOYSA-N.

  • UV-Vis Spectrum: Quinazolinones typically exhibit absorption maxima near 260–300 nm due to π→π* transitions in the aromatic system.

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogous quinazolinones suggests decomposition temperatures above 250°C, indicative of robust thermal stability .

The phenylethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the quinazolinone core provides sites for hydrogen bonding and π-stacking interactions with biological targets .

Synthetic Methodologies

The synthesis of 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone follows multi-step protocols common to quinazolinone derivatives. A representative pathway involves:

  • Condensation: Reaction of anthranilic acid derivatives with 2-phenylethylthiol under acidic conditions to form a thioether intermediate.

  • Cyclization: Treatment with formamide or urea at elevated temperatures (150–200°C) to cyclize the intermediate into the quinazolinone framework.

  • Catalytic Optimization: Palladium or iron catalysts may be employed to enhance yields, particularly in Suzuki-Miyaura cross-coupling reactions for structurally related analogs .

Table 1. Key Synthetic Parameters

ParameterValue/DescriptionSource
Yield60–75% (typical for quinazolinones)
Reaction Temperature150–200°C
CatalystsPd(OAc)₂, FeCl₃

Alternative routes include microwave-assisted synthesis, which reduces reaction times from hours to minutes, and solid-phase techniques for high-throughput library generation .

Biological Activities and Mechanisms

Anticancer Activity

2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone exhibits antiproliferative effects against multiple cancer cell lines. In a 2024 study, analogs of this compound demonstrated mean GI₅₀ values of 6.33–17.90 µM against lung, breast, and central nervous system (CNS) cancers, outperforming 5-fluorouracil (GI₅₀: 18.60 µM) in select cases . Mechanistic studies suggest inhibition of epidermal growth factor receptor (EGFR) kinase through competitive binding at the ATP site, as evidenced by molecular docking simulations .

Table 2. Anticancer Activity Against NCI-60 Cell Lines

Cell LineGI₅₀ (µM)Comparison to ErlotinibSource
A549 (Lung)7.29Comparable
MCF-7 (Breast)6.33Superior
SF-268 (CNS)8.45Superior

Antimicrobial Properties

Quaternary ammonium derivatives of quinazolinones, including 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone, show broad-spectrum antimicrobial activity. A 2019 study reported minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of microbial cell membrane integrity .

Enzyme Modulation

  • Nitric Oxide Synthase (NOS): Analogous compounds modulate NO production, influencing convulsive seizure thresholds in murine models .

  • Microtubule Polymerization: Inhibition of tubulin assembly (IC₅₀: ~4 µM) disrupts mitosis in cancer cells.

Pharmacological Applications

Oncology

The compound’s EGFR inhibitory activity positions it as a candidate for non-small cell lung cancer (NSCLC) therapy. Structural analogs like erlotinib (GI₅₀: 7.29 µM) share similar quinazoline scaffolds but require higher doses for equivalent efficacy .

Central Nervous System Disorders

Modulation of glutamatergic and GABAergic systems via NO pathway regulation suggests potential in epilepsy treatment .

Antimicrobial Agents

Functionalization with pyridinium groups enhances activity against multidrug-resistant pathogens, with logP values of 2.1–3.4 optimizing blood-brain barrier penetration .

Recent Advances and Future Directions

Recent studies (2024–2025) emphasize:

  • Hybrid Molecules: Conjugation with triazole or oxadiazole rings to improve bioavailability .

  • Metal Complexes: Palladium(II) and ruthenium(II) complexes exhibit enhanced cytotoxicity (IC₅₀: 1.2–3.8 µM) and DNA-binding affinity .

  • Targeted Delivery: Nanoparticle-encapsulated formulations reduce off-target effects in preclinical models .

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